rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylicacid,cis
Description
rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis is a chiral piperidine derivative with three key functional groups:
- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the piperidine nitrogen.
- A methoxycarbonyl ester at the 6-position.
- A free carboxylic acid at the 2-position.
The compound exhibits a cis stereochemical configuration (2R,6S), where the substituents at positions 2 and 6 are on the same face of the piperidine ring. This spatial arrangement may influence physicochemical properties, such as solubility and intermolecular interactions .
Molecular Formula: Listed as C₁₀H₁₄O₅ in Enamine Ltd’s catalog (), though theoretical calculations suggest inconsistencies. A plausible formula is C₁₄H₂₁NO₆, accounting for the Boc (C₅H₉O₂), methoxycarbonyl (C₃H₅O₃), and piperidine-carboxylic acid (C₆H₁₁NO₂) groups. The discrepancy highlights the need for further experimental validation.
Applications: Primarily used as a building block in organic synthesis, particularly in pharmaceutical intermediates where protective groups and stereochemistry are critical .
Properties
IUPAC Name |
(2R,6S)-6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-8(10(15)16)6-5-7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHIGYGXSGYIR-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group is introduced using methyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc or methoxycarbonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in chiral separation techniques to obtain enantiomerically pure compounds.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used as a building block in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Boc and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Protective Groups :
- The Boc group in the target compound enhances lipophilicity and stabilizes the amine during synthesis, unlike the unprotected amine in MPI-6 or the hydrochloride salt in ’s compound .
- The methoxycarbonyl ester at position 6 contrasts with MPI-6’s boratricyclo-biphenyl moiety, which is tailored for protease inhibition .
This contrasts with the Pd-catalyzed hydrogenation for simpler derivatives (e.g., ’s isopropyl variant) .
Physicochemical Properties :
Biological Activity
The compound rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid is characterized by a piperidine ring substituted with tert-butoxy and methoxycarbonyl groups. The compound's molecular formula is with a molecular weight of 253.31 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that piperidine derivatives possess antimicrobial properties. Specifically, rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid has demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and apoptosis, which are critical in conditions such as Alzheimer's disease.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
The mechanisms underlying the biological activities of rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses and bacterial metabolism.
- Modulation of Signaling Pathways : It has been proposed that this compound affects signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial activity of various piperidine derivatives, rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotection in Animal Models
A series of experiments conducted on mice subjected to neurotoxic agents demonstrated that administration of the compound resulted in reduced neuronal death and improved cognitive function compared to controls. The observed effects were attributed to the compound's ability to reduce oxidative stress markers and enhance cellular antioxidant defenses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.31 g/mol |
| Antimicrobial Activity | Effective against various bacteria |
| Neuroprotective Effect | Reduced oxidative stress markers |
| Study Type | Findings |
|---|---|
| Antimicrobial Efficacy | Significant reduction in bacterial growth |
| Neuroprotection | Improved cognitive function in animal models |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid with high stereochemical purity?
- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, low temperatures) to minimize epimerization. Protecting group strategies, such as the tert-butoxycarbonyl (Boc) group, are essential to preserve stereochemistry during coupling reactions. Purification via flash chromatography or recrystallization is recommended to isolate the cis isomer . Monitoring via chiral HPLC or polarimetry can confirm enantiomeric excess .
Q. How can researchers optimize the characterization of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the piperidine ring conformation and substituent positions. Nuclear Overhauser effect (NOE) experiments can resolve cis/trans isomerism .
- IR Spectroscopy : Identify carbonyl stretches (e.g., Boc group at ~1680–1720 cm, methoxycarbonyl at ~1740 cm) to verify functional group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing between diastereomers .
Q. What are the common stability challenges for this compound under laboratory storage conditions?
- Methodological Answer : The Boc group is sensitive to acidic conditions, while the methoxycarbonyl moiety may hydrolyze under prolonged exposure to moisture. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DCM or THF). Stability assessments via TLC or -NMR over time are advised to detect decomposition .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions at the carbonyl groups (e.g., Boc deprotection). Solvent effects and steric hindrance from the piperidine ring can be simulated using polarizable continuum models (PCMs) to predict regioselectivity .
Q. What experimental strategies resolve contradictions in stereochemical assignments from conflicting spectroscopic data?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to assess rotational barriers of the piperidine ring. Correlate NOESY cross-peaks with computational conformational analyses (e.g., molecular mechanics) to resolve ambiguities .
Q. How does the cis configuration influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking studies using protein crystal structures to evaluate binding affinities. Compare cis vs. trans analogs in vitro (e.g., enzyme inhibition assays) to quantify stereochemical effects on potency. Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Optimize catalytic systems (e.g., asymmetric catalysis) to enhance stereoselectivity at scale. Address solubility issues via solvent screening (e.g., switch from THF to MeCN/water mixtures). Implement process analytical technology (PAT) for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
